molecular formula C34H26NOP B14916164 (3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B14916164
M. Wt: 495.5 g/mol
InChI Key: WQLJYIJYCLEJEF-VTIYRKAUSA-N
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Description

(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phosphanyl and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives and phosphanyl reagents. The reaction conditions may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The biphenyl and phosphanyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while reduction of the oxazole ring could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a ligand in catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole could be used in the development of new materials with specific properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole depends on its application. As a ligand in catalysis, it coordinates with metal centers to form active catalytic species. In biological systems, it may interact with specific molecular targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: Unique due to its combination of phosphanyl and oxazole groups.

    Phosphine oxides: Similar in having a phosphanyl group but differ in oxidation state and reactivity.

    Biphenyl derivatives: Share the biphenyl core but lack the phosphanyl and oxazole functionalities.

Uniqueness

The uniqueness of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole lies in its multifunctional nature, combining phosphanyl, biphenyl, and oxazole groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C34H26NOP

Molecular Weight

495.5 g/mol

IUPAC Name

[2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C34H26NOP/c1-3-14-25(15-4-1)37(26-16-5-2-6-17-26)32-22-12-11-20-29(32)28-19-9-10-21-30(28)34-35-33-27-18-8-7-13-24(27)23-31(33)36-34/h1-22,31,33H,23H2/t31-,33+/m1/s1

InChI Key

WQLJYIJYCLEJEF-VTIYRKAUSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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